molecular formula C25H38N2O B8243146 (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243146
M. Wt: 382.6 g/mol
InChI Key: QAPZZOAPLYXKFG-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral Pyridinooxazoline (PyOx) ligand of significant interest in the field of asymmetric synthesis. PyOx ligands are a growing class of bidentate dinitrogen ligands renowned for their application in catalytic asymmetric transformations . This compound, with the molecular formula C₂₅H₃₈N₂O and a molecular weight of 382.58 g/mol, is characterized by its (S) configuration at the stereocenter and a bulky dicyclohexylmethyl substituent on the pyridine ring, which can impart high steric influence and enantioselectivity in metal-catalyzed reactions . While specific catalytic applications for this derivative are not detailed in the available literature, related (S)-4-(tert-butyl) PyOx ligands have been demonstrated as highly effective in robust catalytic processes, such as the conjugate addition of arylboronic acids to cyclic enones, yielding products with quaternary stereocenters in high enantioselectivity . These reactions are notably tolerant of ambient atmosphere and moisture, highlighting the practical utility of this ligand class . To preserve stability and purity, this product requires storage in an inert atmosphere at 2-8°C . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19,22-23H,4-9,11-14,17H2,1-3H3/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPZZOAPLYXKFG-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of (S)-tert-Leucinol with Picolinic Acid

The foundational step involves coupling (S)-tert-leucinol with a pyridine-2-carboxylic acid derivative. Source details a high-yielding (92%) amidation using picolinic acid, isobutyl chloroformate, and N-methylmorpholine in dichloromethane (Table 1).

Table 1: Amidation Conditions for Intermediate 4

ParameterValue
SolventCH₂Cl₂
BaseN-methylmorpholine
Coupling AgentIsobutyl chloroformate
Temperature0°C → RT
Yield92%

This step produces (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide , which is subsequently cyclized to form the oxazoline ring.

Cyclization to Form the Oxazoline Ring

Cyclization of the amide-alcohol intermediate historically faced challenges with variable yields. Source optimized this step using thionyl chloride (SOCl₂) in toluene at 60°C, converting the alcohol to a stable chloride intermediate before cyclization (Table 2).

Table 2: Cyclization Optimization

EntryReagentSolventTemp (°C)Yield (%)
1MsClCH₂Cl₂035
2TsClTHF2542
3SOCl₂Toluene6085

The SOCl₂-mediated route provided superior conversion (85%) and scalability up to 40 mmol.

Introducing the Dicyclohexylmethyl Substituent

Late-Stage Functionalization Strategies

The absence of direct literature on 6-(dicyclohexylmethyl)pyridine derivatives necessitates proposing plausible methods:

Suzuki-Miyaura Coupling

A brominated pyridine intermediate could undergo cross-coupling with dicyclohexylmethylboronic acid. However, steric hindrance from the dicyclohexyl group may necessitate bulky ligands (e.g., SPhos) and elevated temperatures.

Friedel-Crafts Alkylation

Electrophilic substitution at the pyridine 6-position using dicyclohexylmethyl chloride under Lewis acid catalysis (e.g., AlCl₃) could install the substituent. This method risks over-alkylation and requires careful regiocontrol.

Directed ortho-Metalation (DoM)

A directing group (e.g., oxazoline) could enable lithiation at the pyridine 6-position, followed by quenching with dicyclohexylmethyl electrophiles. Source demonstrates similar directed metalations in azole systems.

Challenges in Stereochemical Control

The (S)-configuration at C4 originates from (S)-tert-leucinol, which is commercially available or synthesizable via enzymatic resolution. Introducing the dicyclohexylmethyl group post-cyclization risks racemization at this center, necessitating mild reaction conditions.

Scalability and Purification Considerations

  • Chromatography Avoidance : Source emphasizes avoiding silica gel chromatography by using toluene for SOCl₂ reactions, enabling direct isolation of crystalline intermediates.

  • Gram-Scale Feasibility : The three-step sequence from picolinic acid achieves 64% overall yield on multi-gram scales , suggesting adaptability for the target compound with optimized coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyridine ring or the dihydrooxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent effects:

Compound Name Pyridine Substituent (Position 6) Oxazoline Substituent Key Features
(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole Dicyclohexylmethyl tert-Butyl High steric bulk; potential for enhanced enantioselectivity in congested systems
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Trifluoromethyl (Position 5) tert-Butyl Electron-withdrawing group improves Lewis acidity of metal complexes
(S)-t-BuPyOx ((S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole) None (unsubstituted pyridine) tert-Butyl Benchmark ligand for asymmetric conjugate additions; scalable synthesis
(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinoline-2-yl Phenyl Extended aromatic system; modifies π-π interactions
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Phenyl Isopropyl Moderate steric bulk; cost-effective synthesis

Catalytic Performance and Enantioselectivity

  • Trifluoromethyl Analog (L1) : Demonstrates 92–98% enantiomeric excess (ee) in palladium-catalyzed additions of arylboronic acids to cyclic N-sulfonylketimines, attributed to enhanced electronic tuning .
  • (S)-t-BuPyOx: Achieves >90% ee in asymmetric conjugate additions of arylboronic acids to β-substituted enones, with tolerance to water and oxygen .
  • Steric vs. However, excessive bulk may reduce reaction rates or substrate accessibility.

Research Findings and Challenges

  • Synthetic Scalability : The tert-butyl and trifluoromethyl analogs benefit from optimized, multi-gram syntheses , whereas bulkier derivatives (e.g., dicyclohexylmethyl) face purification challenges, often requiring chromatography .
  • Stability : Immobilized analogs show improved stability in continuous-flow systems, but hydrolytic degradation remains a concern for oxazoline ligands under acidic conditions .
  • Catalytic Versatility : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metal-ligand interactions, while bulky substituents enforce chiral environments but may limit substrate scope .

Biological Activity

The compound (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic molecule with potential biological activity. Its unique structure, featuring a tert-butyl group, a pyridine ring, and a dihydrooxazole moiety, suggests possible applications in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : (4S)-4-tert-butyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C25_{25}H38_{38}N2_{2}O
  • Molecular Weight : 382.58 g/mol
  • CAS Number : Not available
  • Purity : Varies by supplier; typically high purity for research applications

Structural Features

The presence of the dicyclohexylmethyl group enhances the steric properties of the compound, potentially influencing its biological interactions. The oxazole ring may contribute to its ability to act as a ligand in various biological systems.

The biological activity of (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various biological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic processes.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

Anticancer Activity

Research indicates that (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Study A : In vitro assays showed that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50_{50} value of 15 µM.
  • Study B : The compound induced apoptosis in lung cancer cells (A549), evidenced by increased caspase activity and DNA fragmentation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Study C : Exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Studies

StudyFocusFindings
Study AAnticancerIC50_{50} of 15 µM against MCF-7 cells; apoptosis induction
Study BAnticancerIncreased caspase activity in A549 cells
Study CAntimicrobialMICs of 32–64 µg/mL against Gram-positive bacteria

Applications in Medicinal Chemistry

Given its promising biological activities, (S)-4-(tert-butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is being explored as:

  • Pharmaceutical Intermediate : Potential use in synthesizing new anticancer or antimicrobial agents.
  • Ligand in Catalysis : As a chiral ligand in asymmetric synthesis processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (S)-4-(tert-butyl)-2-(pyridinyl)-4,5-dihydrooxazole derivatives?

  • Methodology : A three-step synthesis protocol is commonly employed, starting from (S)-(+)-2-phenylglycinol. Key steps include cyclocondensation with ketones or aldehydes to form the oxazoline ring, followed by coupling with functionalized pyridine derivatives. For example, refluxing in ethanol with stoichiometric reagents achieves high yields (83.2–94.5%) .
  • Characterization : Purity (>99%) is confirmed via polarimetry for enantiomeric excess and spectroscopic techniques (IR, NMR, GC-MS) .

Q. How is enantiomeric purity ensured during synthesis?

  • Experimental Design : Chiral resolution is maintained using (S)-configured starting materials (e.g., (S)-(+)-2-phenylglycinol) and stereospecific reaction conditions. Polarimetric analysis ([α]D values) and chiral HPLC are critical for verifying optical activity .

Q. What are the key hazards associated with handling this compound?

  • Safety Protocols : Classified under EU-GHS/CLP as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes. Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. First-aid measures include immediate skin washing with soap/water and eye irrigation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

  • Data Contradiction Analysis :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyridine and oxazoline regions .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What strategies optimize catalytic activity in asymmetric synthesis using this oxazoline derivative?

  • Methodological Insights :

  • Modify the pyridine substituents (e.g., dicyclohexylmethyl groups) to enhance steric bulk, improving enantioselectivity in transition-metal catalysis .
  • Screen solvents (e.g., toluene vs. THF) and temperatures to balance reaction rate and selectivity .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Experimental Findings :

  • The tert-butyl group provides steric protection to the oxazoline ring, reducing hydrolysis rates. Stability tests in HCl/NaOH (0.1–1M) show <5% degradation over 24 hours at 25°C .
  • Degradation products are characterized via LC-MS to identify cleavage pathways .

Q. What are the challenges in recrystallizing this compound, and how are they addressed?

  • Optimization Techniques :

  • Use mixed solvents (e.g., DMF:EtOH, 1:1) to improve solubility and crystal formation .
  • Slow cooling (0.5°C/min) yields larger, purer crystals suitable for X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.